(E)-5-((tert-butyldimethylsilyl)oxy)pent-2-enoic acid

Protecting group stability Silyl ether hydrolysis Multi-step organic synthesis

(E)-5-((tert-butyldimethylsilyl)oxy)pent-2-enoic acid (C₁₁H₂₂O₃Si, MW 230.38 g/mol) is a silyl-protected hydroxy-pentenoic acid that combines a free carboxylic acid terminus with a TBS-ether-protected primary alcohol at the 5-position and a trans-configured α,β-unsaturated double bond. The tert-butyldimethylsilyl (TBS/TBDMS) protecting group, introduced as a hydroxyl protecting strategy by Corey and Venkateswarlu in 1972, provides substantially greater hydrolytic stability than trimethylsilyl (TMS) ethers while remaining removable under mild fluoride-based conditions.

Molecular Formula C11H22O3Si
Molecular Weight 230.38 g/mol
Cat. No. B12069455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-5-((tert-butyldimethylsilyl)oxy)pent-2-enoic acid
Molecular FormulaC11H22O3Si
Molecular Weight230.38 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCCC=CC(=O)O
InChIInChI=1S/C11H22O3Si/c1-11(2,3)15(4,5)14-9-7-6-8-10(12)13/h6,8H,7,9H2,1-5H3,(H,12,13)/b8-6+
InChIKeyDNUWITODPGFPGL-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-5-((tert-Butyldimethylsilyl)oxy)pent-2-enoic Acid: TBS-Protected α,β-Unsaturated Carboxylic Acid Building Block


(E)-5-((tert-butyldimethylsilyl)oxy)pent-2-enoic acid (C₁₁H₂₂O₃Si, MW 230.38 g/mol) is a silyl-protected hydroxy-pentenoic acid that combines a free carboxylic acid terminus with a TBS-ether-protected primary alcohol at the 5-position and a trans-configured α,β-unsaturated double bond [1]. The tert-butyldimethylsilyl (TBS/TBDMS) protecting group, introduced as a hydroxyl protecting strategy by Corey and Venkateswarlu in 1972, provides substantially greater hydrolytic stability than trimethylsilyl (TMS) ethers while remaining removable under mild fluoride-based conditions [2]. This compound serves as a versatile chiral or achiral synthetic intermediate, with the free carboxylic acid enabling direct amidation, esterification, and bioconjugation without requiring a deprotection step.

Why Generic Substitution of (E)-5-((tert-Butyldimethylsilyl)oxy)pent-2-enoic Acid Is Not Advisable in Multi-Step Synthesis


Although multiple silyl-protected pentenoic acid derivatives share superficial structural similarities, they are not functionally interchangeable. The TBS ether is approximately 20,000-fold more resistant to acid-catalysed hydrolysis than the corresponding TMS-protected analog, with a well-established relative stability ranking of TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000) under acidic conditions [1]. Substituting the TMS analog would risk premature deprotection during acidic workup or chromatography, while the bulkier TBDPS or TIPS variants may sterically hinder subsequent reactions at sites remote from the silyl ether. The free carboxylic acid form eliminates the ester hydrolysis step required by the ethyl ester variant (CAS 94844-33-4), reducing step count and improving atom economy. Furthermore, the (E)-configured α,β-unsaturated system enables conjugate addition chemistry that is absent in the saturated 5-((tert-butyldimethylsilyl)oxy)pentanoic acid analog (CAS 87729-39-3) . These differences are not cosmetic; they alter reaction compatibility, step economy, and synthetic strategy.

Quantitative Differentiation Evidence for (E)-5-((tert-Butyldimethylsilyl)oxy)pent-2-enoic Acid vs. Closest Analogs


Acid Hydrolysis Stability: TBS vs. TMS Ether — 20,000-Fold Differential

The TBS protecting group in the target compound confers approximately 20,000 times greater resistance to acid-catalysed hydrolysis compared to a TMS-protected analog. The quantitative relative stability ranking under acidic conditions is: TMS = 1, TES = 64, TBS = 20,000, TIPS = 700,000, and TBDPS = 5,000,000 [1]. Under basic conditions, the TBS ether remains approximately 20,000-fold more stable than TMS (TMS = 1; TES = 10–100; TBS ≈ TBDPS = 20,000; TIPS = 100,000) [1]. This means a TMS-protected analog would undergo detectable hydrolysis within minutes under mildly acidic conditions (e.g., 2:1 AcOH/H₂O at 25 °C), whereas the TBS ether survives these conditions for hours to days, allowing downstream transformations such as esterification, amidation, or olefin metathesis to proceed without premature protecting group loss [2].

Protecting group stability Silyl ether hydrolysis Multi-step organic synthesis

Free Carboxylic Acid vs. Ethyl Ester: Step Economy Advantage in Amide Bond Formation

The target compound bears a free carboxylic acid (exact mass 230.1338 Da; topological polar surface area 46.5 Ų; 1 hydrogen bond donor, 3 hydrogen bond acceptors) [1], enabling direct amide coupling with amines via standard carbodiimide (e.g., EDC, DCC) or uronium reagents without a prior hydrolysis step. The closest widely catalogued analog, (E)-5-((tert-butyldimethylsilyl)oxy)pent-2-enoic acid ethyl ester (CAS 94844-33-4, MW 258.43 g/mol, C₁₃H₂₆O₃Si), has zero hydrogen bond donors and requires saponification (e.g., LiOH in THF/MeOH/H₂O) to liberate the free acid before coupling . This adds one synthetic step, consumes additional reagents, and may risk partial TBS deprotection or double-bond isomerisation under basic hydrolysis conditions. The free acid thus saves at minimum one reaction, one aqueous workup, and one chromatographic purification per coupling event.

Amide coupling Step economy Bioconjugation Peptide synthesis

Orthogonal Protection Selectivity: TBS Selectively Protects Hydroxyl over Amino Groups

The TBS protecting group exhibits inherent chemoselectivity for hydroxyl groups over amino groups. This selectivity arises from the significantly higher Si–O bond formation energy compared to Si–N, meaning that under standard silylation conditions (TBSCl, imidazole, DMF or CH₂Cl₂, 0 °C to room temperature), the silylating reagent reacts preferentially with hydroxyl oxygen atoms, leaving free amines untouched [1]. In contrast, acetyl-based protecting groups (e.g., acetyl chloride/pyridine) react with both hydroxyl and amino groups non-selectively, requiring additional protection/deprotection sequences. This orthogonality is critical when the target compound is employed as an intermediate in the synthesis of amino-alcohol-containing natural products or pharmaceutical candidates where a free amine must be preserved for subsequent functionalisation [2].

Chemoselective protection Orthogonal protecting groups Polyfunctional molecule synthesis

α,β-Unsaturated System Enables Conjugate Addition Chemistry Absent in the Saturated Analog

The (E)-configured α,β-unsaturated carboxylic acid moiety in the target compound provides a reactive Michael acceptor that is entirely absent in the saturated counterpart, 5-((tert-butyldimethylsilyl)oxy)pentanoic acid (CAS 87729-39-3, C₁₁H₂₄O₃Si, vs. C₁₁H₂₂O₃Si for the target) . The Δ² unsaturation enables conjugate addition of nucleophiles (amines, thiols, organocuprates), Diels-Alder [4+2] cycloaddition with dienes, and radical addition chemistry — reaction modalities that are structurally impossible for the saturated analog [1]. This differential is not a matter of degree but of kind: the saturated compound enables only standard carboxylic acid derivatisation (esterification, amidation), whereas the unsaturated target additionally provides access to γ-lactone formation via conjugate addition-cyclisation cascades, heterocycle synthesis, and stereoselective conjugate reduction to access chiral building blocks.

Michael addition Conjugate addition α,β-Unsaturated carbonyl Diels-Alder reaction

Defined (E)-Stereochemistry Enables Predictable Stereoselective Transformations

The target compound is specified as the (E)-isomer, providing a single, defined olefin geometry. This contrasts with commercially available pent-2-enoic acid (CAS 626-98-2), which is typically supplied as an E/Z mixture or with unspecified stereochemistry [1]. In stereoselective synthesis, olefin geometry directly dictates the stereochemical outcome of transformations such as epoxidation, dihydroxylation, cyclopropanation, and conjugate addition — reactions where the (E)- vs. (Z)-configuration leads to opposite diastereomers. The (E)-configuration is confirmed by the characteristic trans coupling constant (J ≈ 15–16 Hz for the vinylic protons) in ¹H NMR spectroscopy and is encoded in the IUPAC name and InChI specification (InChI=1S/C11H22O3Si/...b8-7+ stereochemical designation) [2]. Using an undefined isomeric mixture would introduce stereochemical ambiguity and complicate purification and characterisation of downstream products.

Stereoselective synthesis E/Z isomerism Olefin geometry Chiral building block

Optimal Application Scenarios for (E)-5-((tert-Butyldimethylsilyl)oxy)pent-2-enoic Acid Based on Quantitative Differentiation Evidence


Multi-Step Total Synthesis of Prostaglandin and Prostanoid Analogs

The TBS ether's 20,000-fold acid stability advantage over TMS [1] enables the compound to survive the acidic workup steps and Lewis acid-catalysed transformations common in prostaglandin synthesis, including ring-closing metathesis and Wittig olefinations. The free carboxylic acid allows direct conjugation to amine-containing side chains without ester hydrolysis, while the (E)-olefin provides the requisite geometry for the prostanoid α-chain. Patent literature explicitly specifies TBS as the hydroxyl protecting group of choice for prostaglandin synthetic intermediates, citing its stability under the reaction conditions required for prostanoid assembly [2].

PROTAC Linker and Targeted Protein Degradation Conjugate Synthesis

The free carboxylic acid terminus permits direct amide coupling to PROTAC warhead ligands (e.g., CRBN or VHL ligands) without the saponification step required by the ethyl ester analog [1]. The TBS protection remains intact during amide bond formation, allowing subsequent selective deprotection with TBAF to reveal the free hydroxyl for further PEGylation or biotinylation. The α,β-unsaturated system provides a spectroscopic handle (UV absorbance at ~210–220 nm) for reaction monitoring and purification, a feature absent in the saturated 5-((tert-butyldimethylsilyl)oxy)pentanoic acid linker [2], which has been explicitly marketed as a PROTAC linker building block.

Chiral Building Block for β-Hydroxy-γ-Amino Acid and Statin Intermediate Synthesis

The orthogonal protection selectivity of TBS for hydroxyl over amino groups [1] makes this compound an ideal precursor for β-hydroxy-γ-amino acid scaffolds, where the TBS-protected hydroxyl must remain masked during amine acylation or reductive amination steps. The (E)-α,β-unsaturated system enables stereoselective conjugate addition of chiral amine nucleophiles to establish the γ-stereocentre, with the olefin geometry directly influencing the stereochemical outcome. The defined (E)-configuration ensures predictable diastereoselectivity, avoiding the purification challenges associated with isomeric mixtures [2].

Diversity-Oriented Synthesis and Heterocycle Library Construction

The α,β-unsaturated carboxylic acid moiety provides a versatile platform for generating structurally diverse compound libraries through Michael addition, Diels-Alder cycloaddition, and azide conjugate addition-cyclisation cascades to form γ-lactams, tetrahydrofurans, and pyrazolines [1]. The TBS protecting group's stability to chromatographic purification on silica gel ensures clean intermediate isolation after each diversification step, while the free carboxylic acid allows direct capture onto solid-supported amines or scavenger resins for parallel synthesis workflows. This combination of reactivity (conjugate addition) and stability (TBS survives chromatography) is not available from either the TMS-protected analog (chromatographically labile) or the saturated analog (no conjugate addition capability) [2].

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